molecular formula C10H12N2O3 B1518847 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one CAS No. 31847-25-3

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Cat. No. B1518847
CAS RN: 31847-25-3
M. Wt: 208.21 g/mol
InChI Key: PCNPNIYZSBXYEY-UHFFFAOYSA-N
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Description

The compound “3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in its structure . The presence of an oxazolidin-2-one group suggests that it might have some biological activity, as this group is found in several bioactive molecules.


Molecular Structure Analysis

The molecular structure of this compound would include an oxazolidin-2-one ring attached to a phenyl ring with an amino and a methoxy substituent. The exact structure would depend on the positions of these substituents on the phenyl ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted. The amino and methoxy groups on the phenyl ring might be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of an amino group might make it a base, while the oxazolidin-2-one group might make it a weak acid .

Scientific Research Applications

Inhibition Activities

Monoamine Oxidase Inhibitors

Compounds related to 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one have been synthesized and evaluated for their inhibitory activities against monoamine oxidase (MAO), particularly the A isoform, which is relevant for antidepressant drug development. For instance, derivatives have shown significant inhibitory activity, offering insights into potential therapeutic applications for mood disorders (Mai et al., 2002).

Synthetic Applications

Antibacterial Agents

Oxazolidinone analogs, including structures related to 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, have been identified as novel antibacterial agents due to their unique mechanism of bacterial protein synthesis inhibition. Their in vitro activities against a variety of clinically important pathogens highlight the versatility of oxazolidinones in antimicrobial drug development (Zurenko et al., 1996).

Corrosion Inhibition

The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, though not the exact target molecule, demonstrates the utility of related structures in materials science, specifically in corrosion inhibition of mild steel in acidic environments. This application underscores the broad potential of oxazolidinones and related compounds in industrial applications (Bentiss et al., 2009).

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and how it is used. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it has antimicrobial activity, for example, it might be studied as a potential new antibiotic .

properties

IUPAC Name

3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-9-6-7(11)2-3-8(9)12-4-5-15-10(12)13/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNPNIYZSBXYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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